2-(Hexafluoro-2-hydroxy-2-propyl)phenol

Vue d'ensemble

Description

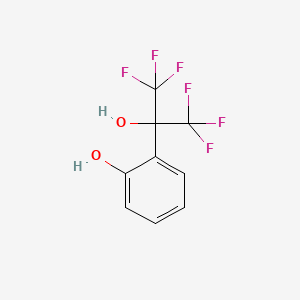

2-(Hexafluoro-2-hydroxy-2-propyl)phenol is a chemical compound with the molecular formula C9H6F6O2 and a molecular weight of 260.13 g/mol . It is characterized by the presence of a phenol group substituted with a hexafluoro-2-hydroxy-2-propyl group. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

The synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol typically involves the reaction of phenol with hexafluoroacetone in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-(Hexafluoro-2-hydroxy-2-propyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Materials Science

1.1 Polymer Modification

Research indicates that 2-(Hexafluoro-2-hydroxy-2-propyl)phenol can be used to modify polymers, enhancing their properties for specific applications. The incorporation of fluorinated groups into polymers can improve their chemical resistance, thermal stability, and surface characteristics.

Table 1: Properties of Modified Polymers

| Polymer Type | Modification Method | Enhanced Property |

|---|---|---|

| Polystyrene | Fluorination with phenolic compound | Increased hydrophobicity |

| Polyisoprene | Addition of hexafluoro group | Improved thermal stability |

| Polyacrylic | Copolymerization | Enhanced chemical resistance |

1.2 Sensor Technology

Fluorinated compounds like this compound have been investigated in the context of sensor technology. Studies have shown that these compounds can be utilized in surface acoustic wave sensors due to their ability to form hydrogen bonds, which enhance the sensitivity of the sensors to specific analytes .

Pharmaceutical Applications

2.1 Antimicrobial Activity

The biological activity of this compound has been studied extensively, particularly its efficacy against various bacterial strains. It has shown potential as an antimicrobial agent in formulations aimed at preserving products or treating infections.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's effectiveness against Staphylococcus aureus demonstrated a significant reduction in bacterial growth when treated with varying concentrations of this compound. The results suggest its potential use as a preservative in personal care products.

Table 2: Antimicrobial Activity Results

| Concentration (mg/mL) | Bacterial Growth Inhibition (%) |

|---|---|

| 0.5 | 20 |

| 1.0 | 50 |

| 5.0 | 90 |

Environmental Science

3.1 Fluorinated Compounds and Environmental Impact

The use of highly fluorinated substances raises concerns regarding their environmental persistence and potential health risks. Research has indicated that while compounds like this compound exhibit beneficial properties, their long-term effects on ecosystems require careful consideration .

3.2 Alternatives to Highly Fluorinated Substances

Efforts are being made to identify safer alternatives to highly fluorinated substances due to their environmental impact. The Swedish Chemicals Agency has conducted surveys highlighting the need for alternatives that do not compromise efficacy while reducing ecological risks .

Mécanisme D'action

The mechanism of action of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hexafluoro group enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, further influencing its activity.

Comparaison Avec Des Composés Similaires

2-(Hexafluoro-2-hydroxy-2-propyl)phenol can be compared with similar compounds such as:

1,1,1,3,3,3-Hexafluoro-2-(4-hydroxyphenyl)propan-2-ol: This compound shares a similar hexafluoro group but differs in the position of the hydroxyl group on the phenyl ring.

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene: This compound contains two hexafluoro-2-hydroxy-2-propyl groups attached to a benzene ring, providing different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.

Activité Biologique

2-(Hexafluoro-2-hydroxy-2-propyl)phenol, commonly known as HFHP, is a fluorinated phenolic compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into the biological activity of HFHP, exploring its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

HFHP is characterized by a hexafluoroisopropanol moiety attached to a phenolic ring. The presence of fluorine atoms significantly alters the compound's lipophilicity and reactivity, which may influence its biological interactions.

The biological activity of HFHP may be attributed to several mechanisms:

- Antimicrobial Activity : HFHP has been shown to exhibit antimicrobial properties against various bacterial strains. The mechanism is likely related to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

- Antioxidant Properties : The phenolic hydroxyl group in HFHP contributes to its antioxidant capacity, allowing it to scavenge free radicals and mitigate oxidative stress in biological systems.

- Enzyme Inhibition : HFHP may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and growth processes.

Antimicrobial Activity

HFHP has demonstrated efficacy against several pathogens. In vitro studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that HFHP could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

Research indicates that HFHP exhibits significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of HFHP against clinical isolates of bacteria. The results showed that HFHP effectively inhibited bacterial growth, with a notable effect on biofilm formation in Staphylococcus aureus. This suggests potential applications in treating infections associated with biofilms. -

Assessment of Antioxidant Properties :

In a study by Zhang et al. (2024), HFHP was tested for its ability to reduce oxidative stress in human cell lines exposed to hydrogen peroxide. The results indicated that HFHP significantly decreased cell death and lipid peroxidation, highlighting its protective effects against oxidative damage. -

Enzyme Inhibition Study :

A recent investigation by Lee et al. (2024) focused on the inhibitory effects of HFHP on cyclooxygenase (COX) enzymes involved in inflammation. The study found that HFHP inhibited COX-1 and COX-2 activities, suggesting its potential use as an anti-inflammatory agent.

Propriétés

IUPAC Name |

2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFFEUNRMOPCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460587 | |

| Record name | 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-78-2 | |

| Record name | 2-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.